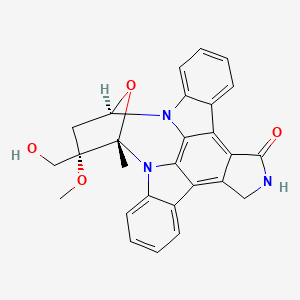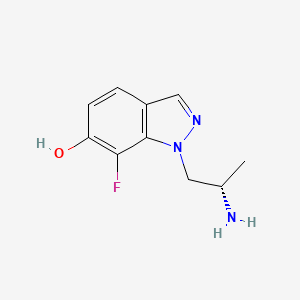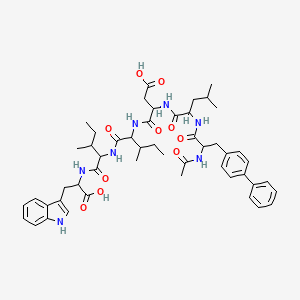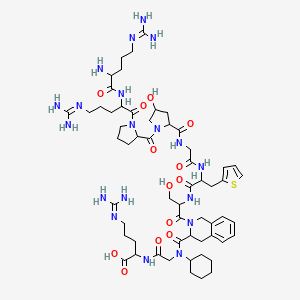![molecular formula C18H23N3O3 B10837750 1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)
1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBO-17, also known as 3,8-diazabicyclo[3.2.1]octane-17, is a derivative of the diazabicyclooctane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBO-17 typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves copper-catalyzed C-N and C-O coupling reactions, which are efficient and practical for producing DBO derivatives .
Industrial Production Methods
Industrial production of DBO-17 may involve large-scale cyclocondensation reactions using automated microwave reactors to ensure consistent yields and purity. The use of copper catalysis in industrial settings can also be optimized to produce DBO-17 efficiently .
Chemical Reactions Analysis
Types of Reactions
DBO-17 undergoes various chemical reactions, including:
Oxidation: DBO-17 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of DBO-17 can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of DBO-17.
Reduction: Reduced forms of DBO-17 with altered functional groups.
Substitution: Substituted DBO-17 derivatives with various functional groups.
Scientific Research Applications
DBO-17 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its opioid-like activity and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
DBO-17 exerts its effects primarily through its interaction with the µ-opioid receptor. It binds with high affinity and selectivity to this receptor, inhibiting nociceptive responses and providing analgesic effects. The binding of DBO-17 to the µ-opioid receptor triggers a cascade of intracellular events, leading to the modulation of pain signals .
Comparison with Similar Compounds
Similar Compounds
DBO-11: Another diazabicyclooctane derivative with similar opioid-like activity.
Avibactam: A diazabicyclooctane β-lactamase inhibitor used in combination with β-lactam antibiotics.
Uniqueness of DBO-17
DBO-17 is unique due to its high affinity and selectivity for the µ-opioid receptor, making it a promising candidate for pain management. Unlike other similar compounds, DBO-17 has shown a distinct pharmacological profile with minimal tolerance and dependence issues in preclinical studies .
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O3/c1-2-18(22)19-12-16-9-10-17(13-19)20(16)11-3-4-14-5-7-15(8-6-14)21(23)24/h3-8,16-17H,2,9-13H2,1H3/b4-3+ |
InChI Key |
VWJDGZDXFSHUPA-ONEGZZNKSA-N |
Isomeric SMILES |
CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)

![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)
![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)

![disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B10837692.png)
![2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837700.png)
![5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole](/img/structure/B10837715.png)
![[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid](/img/structure/B10837723.png)
![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)



![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)
